molecular formula C15H12ClN3O2S B5704661 N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

Número de catálogo B5704661
Peso molecular: 333.8 g/mol
Clave InChI: MVKVYMIXUFASJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor-kappaB (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has shown promise as a therapeutic agent in preclinical studies, and its potential applications are being actively explored.

Mecanismo De Acción

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide selectively inhibits the activity of the IκB kinase (IKK) complex, which is a critical component of the NF-κB signaling pathway. The IKK complex phosphorylates IκB proteins, which leads to their degradation and allows NF-κB to translocate to the nucleus and activate target genes. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide binds to the ATP-binding site of the IKK complex and prevents its activation, thereby blocking the NF-κB pathway.
Biochemical and Physiological Effects
In preclinical studies, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and improve disease symptoms in animal models of autoimmune disorders. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer models. However, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues are not well understood and require further investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide is its selectivity for the IKK complex, which allows for targeted inhibition of the NF-κB pathway. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has also been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has limited solubility in water, which can make it difficult to use in some experimental settings. In addition, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues need to be carefully evaluated to avoid potential adverse effects.

Direcciones Futuras

Future research on N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide could focus on several areas. First, further preclinical studies are needed to evaluate the efficacy and safety of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide in various disease models. Second, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues need to be better understood to avoid potential adverse effects. Third, the development of more potent and selective inhibitors of the NF-κB pathway could improve the therapeutic potential of this approach. Fourth, the combination of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide with other therapeutic agents, such as chemotherapy and immunotherapy, could enhance its efficacy in cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide in humans.

Métodos De Síntesis

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide can be synthesized through a multi-step chemical process involving the reaction of several intermediates. The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)thiourea to form N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide. The final product is purified by recrystallization.

Aplicaciones Científicas De Investigación

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In autoimmune disorders, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In addition, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been investigated for its potential use in treating chronic inflammation, such as in inflammatory bowel disease and asthma.

Propiedades

IUPAC Name

4-[(4-chlorobenzoyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-5-1-10(2-6-11)14(21)19-15(22)18-12-7-3-9(4-8-12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKVYMIXUFASJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.